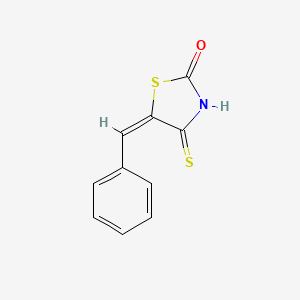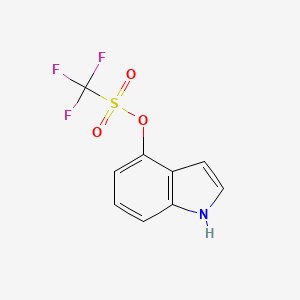
1H-indol-4-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-indol-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, which can significantly alter the reactivity and properties of the indole ring.
準備方法
The synthesis of 1H-indol-4-yl trifluoromethanesulfonate typically involves the reaction of an indole derivative with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products .
化学反応の分析
1H-indol-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of various indole derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds or other complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-indol-4-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives have been studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 1H-indol-4-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group can enhance the compound’s ability to interact with enzymes and receptors, leading to changes in their activity. The indole ring can also participate in hydrogen bonding and π-π interactions, which are important for its biological activity .
類似化合物との比較
1H-indol-4-yl trifluoromethanesulfonate can be compared with other indole derivatives, such as:
1H-indol-3-yl trifluoromethanesulfonate: Similar in structure but with the trifluoromethanesulfonate group at a different position, leading to different reactivity and biological activity.
1H-indol-5-yl trifluoromethanesulfonate: Another positional isomer with distinct properties.
1H-indol-2-yl trifluoromethanesulfonate: Known for its unique reactivity due to the position of the trifluoromethanesulfonate group.
These compounds highlight the importance of the position of the trifluoromethanesulfonate group in determining the reactivity and biological activity of indole derivatives.
特性
分子式 |
C9H6F3NO3S |
|---|---|
分子量 |
265.21 g/mol |
IUPAC名 |
1H-indol-4-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)17(14,15)16-8-3-1-2-7-6(8)4-5-13-7/h1-5,13H |
InChIキー |
ZOYUAHDHSGGDBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


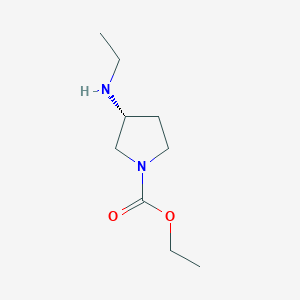
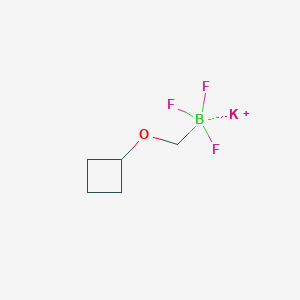
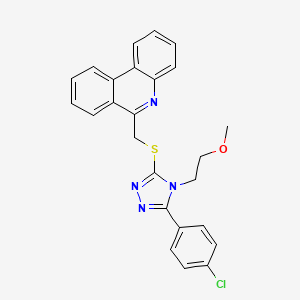
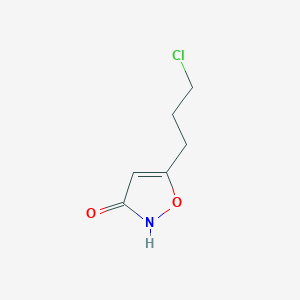
![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
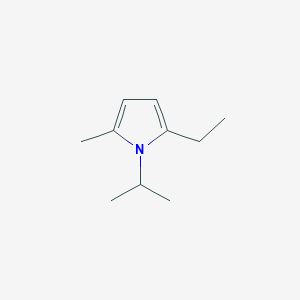
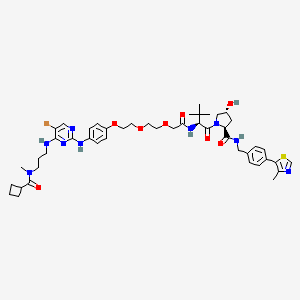
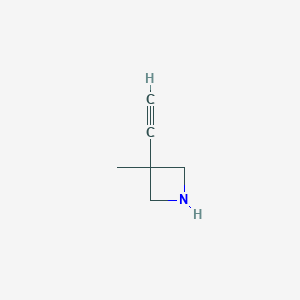
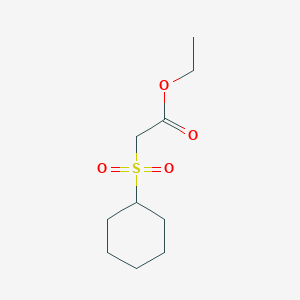
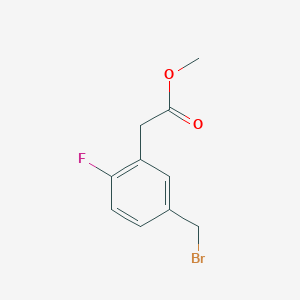
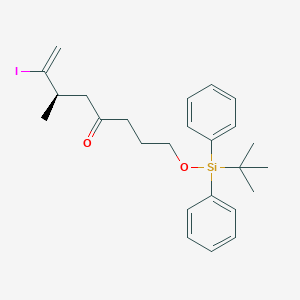
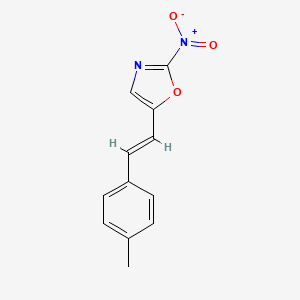
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B12857985.png)
